molecular formula C25H25NO7 B11138473 Dimethyl 2,6-dimethyl-4-{4-[(phenoxyacetyl)oxy]phenyl}-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-{4-[(phenoxyacetyl)oxy]phenyl}-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11138473
M. Wt: 451.5 g/mol
InChI Key: BOQXEOPAOZTIRG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and a phenoxyacetyl moiety

Preparation Methods

The synthesis of 3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step synthetic route. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may act on calcium channels, similar to other dihydropyridines, leading to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of calcium influx into cells, which is crucial for its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other dihydropyridines such as nifedipine, amlodipine, and felodipine. Compared to these, 3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific phenoxyacetyl substitution, which may confer different pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(2-phenoxyacetyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO7/c1-15-21(24(28)30-3)23(22(16(2)26-15)25(29)31-4)17-10-12-19(13-11-17)33-20(27)14-32-18-8-6-5-7-9-18/h5-13,23,26H,14H2,1-4H3

InChI Key

BOQXEOPAOZTIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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